Structure and characterization of Tetra(p-bromophenyl)porphyrin
Structure and characterization of Tetra(p-bromophenyl)porphyrin
An In-depth Technical Guide to 5,10,15,20-Tetra(p-bromophenyl)porphyrin
This technical guide provides a comprehensive overview of the structure, characterization, and synthesis of 5,10,15,20-Tetra(p-bromophenyl)porphyrin (T(p-Br)PP). It is intended for researchers, scientists, and drug development professionals who utilize porphyrin-based compounds in their work. The guide details key physicochemical properties, spectroscopic data, and experimental protocols, with a focus on its application in photodynamic therapy.
Molecular Structure and Properties
5,10,15,20-Tetra(p-bromophenyl)porphyrin, also known as meso-Tetra(p-bromophenyl)porphine, is a synthetic halogenated porphyrin.[1] It consists of a central porphine (B87208) macrocycle with four p-bromophenyl groups attached at the meso positions. The X-ray crystal structure reveals a planar macrocycle with the four bromophenyl rings oriented almost orthogonally to the porphyrin core.[2] This symmetrical structure is fundamental to its unique photophysical and chemical properties.
Table 1: General Properties of Tetra(p-bromophenyl)porphyrin
| Property | Value | Reference(s) |
| Chemical Name | 21H,23H-Porphine, 5,10,15,20-tetrakis(4-bromophenyl)- | [3] |
| Molecular Formula | C₄₄H₂₆Br₄N₄ | [3][4][5] |
| Molecular Weight | 930.32 g/mol | [3][4][6] |
| CAS Number | 29162-73-0 | [3][4][5] |
| Appearance | Purple to Dark Purple Solid/Crystal | [1][3][7] |
| Solubility | Slightly soluble in Chloroform (B151607) and Methanol | [1] |
Synthesis
The synthesis of T(p-Br)PP is typically achieved through the condensation of p-bromobenzaldehyde with pyrrole (B145914) under acidic conditions, a method known as the Lindsey synthesis. This reaction can be performed using conventional heating or microwave-assisted techniques, with reported yields ranging from 55% to 78%.[2] Post-synthetic modifications can also be performed, for instance, by using T(p-Br)PP as a precursor for palladium-catalyzed cross-coupling reactions to introduce other functional groups.[8]
Characterization Data
The characterization of T(p-Br)PP relies on standard analytical techniques to confirm its structure and purity. The data below is compiled from various literature sources.
Table 2: Spectroscopic and Spectrometric Data for T(p-Br)PP
| Technique | Parameter | Value | Reference(s) |
| UV-Vis | Soret Band (λmax) | 419-420 nm (in CHCl₃) | [7] |
| Q-Bands (λmax) | ~515, 550, 590, 650 nm | [9] | |
| ¹H NMR | β-pyrrolic (s) | 8.8-8.9 ppm | [2][10] |
| ortho-phenyl (d) | ~8.1 ppm | [2][10] | |
| meta-phenyl (d) | ~7.9 ppm | [2][10] | |
| NH (s, broad) | -2.7 to -2.9 ppm | [2][11] | |
| Mass Spec. | Monoisotopic Mass | 925.88910 g/mol | [12] |
| Molecular Ion Peak | Consistent with C₄₄H₂₆Br₄N₄ | [2][13] |
Note: NMR chemical shifts (ppm) are typically referenced to TMS in CDCl₃. The exact peak positions and multiplicities may vary slightly based on solvent and instrument.
Experimental Protocols
Synthesis Protocol (Lindsey Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve p-bromobenzaldehyde (4 equivalents) and pyrrole (4 equivalents) in propanoic acid.
-
Condensation: Heat the mixture to reflux for approximately 30-60 minutes. The solution will turn dark.
-
Oxidation: Cool the reaction mixture to room temperature and expose it to air (by stirring vigorously or bubbling air through the solution) to oxidize the porphyrinogen intermediate to the porphyrin.
-
Isolation: Remove the solvent under reduced pressure. The resulting dark purple solid is the crude product.
-
Purification: Purify the crude solid using column chromatography (typically silica (B1680970) gel with a solvent system like dichloromethane/hexane) to yield the pure T(p-Br)PP.
Characterization Protocols
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of T(p-Br)PP in a suitable solvent (e.g., chloroform or dichloromethane).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum from approximately 350 nm to 750 nm.
-
Identify the characteristic Soret band (a strong absorption around 420 nm) and the weaker Q-bands in the 500-700 nm region.[9][14]
-
-
¹H NMR Spectroscopy:
-
Dissolve approximately 4-5 mg of purified T(p-Br)PP in ~0.5 mL of deuterated chloroform (CDCl₃).[11]
-
Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
Analyze the key resonances: the shielded N-H protons upfield around -2.9 ppm, and the deshielded pyrrole and phenyl protons downfield between 7.5 and 9.0 ppm.[2][11]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent for ionization.
-
Use Electrospray Ionization (ESI) or a similar soft ionization technique to avoid fragmentation.
-
Analyze the resulting spectrum for the molecular ion peak corresponding to the calculated molecular weight of T(p-Br)PP.[13]
-
Applications in Drug Development: Photodynamic Therapy
T(p-Br)PP has garnered significant interest as a photosensitizer for photodynamic therapy (PDT).[15] PDT is a non-invasive therapeutic strategy that uses a photosensitizer, a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill target cells, such as cancer cells or drug-resistant bacteria.[9][16]
Upon excitation with light (e.g., blue light), T(p-Br)PP transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[15] This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a primary mediator of PDT-induced cell death.[16] Studies have demonstrated that T(p-Br)PP-mediated PDT is effective against drug-resistant bacteria like MRSA by inducing ROS, rupturing cell membranes, and inhibiting biofilm formation.[9][15]
References
- 1. meso-Tetra (p-bromophenyl) porphine | 29162-73-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tetra(p-bromophenyl)porphyrin [webbook.nist.gov]
- 5. meso-Tetra (p-bromophenyl) porphine | [frontierspecialtychemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin 29162-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
